molecular formula C12H16N2O2 B7512488 N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide

N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide

Cat. No.: B7512488
M. Wt: 220.27 g/mol
InChI Key: QEKASTLNYYYEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide: is an organic compound with a complex structure. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide typically involves the reaction of N,N-dimethylacetamide with 3-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific reagents used.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

    N,N-dimethylformamide: A common solvent used in organic synthesis with similar chemical properties.

    N,N-dimethylacetamide: Another widely used solvent and reagent in organic chemistry.

    N,N-dimethyl-2-[(4-methylphenyl)formamido]acetamide: A structural analog with a different substitution pattern on the aromatic ring.

Uniqueness: N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide is unique due to its specific substitution pattern and chemical reactivity. Its ability to undergo various chemical reactions and form stable complexes with target molecules makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-5-4-6-10(7-9)12(16)13-8-11(15)14(2)3/h4-7H,8H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKASTLNYYYEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.